

A Technical Guide to 2-Iododecane: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iododecane**

Cat. No.: **B13031112**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Iododecane**, along with detailed experimental protocols for its synthesis and its application in various organic transformations. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Core Properties of 2-Iododecane

2-Iododecane is a secondary alkyl iodide characterized by a ten-carbon aliphatic chain with an iodine atom attached to the second carbon. Its chemical formula is C₁₀H₂₁I.[1][2][3] The presence of the iodine atom makes it a versatile intermediate in organic synthesis, primarily due to the C-I bond's susceptibility to nucleophilic substitution and its ability to participate in the formation of organometallic reagents.

Physicochemical Data

The following table summarizes the key quantitative data for **2-Iododecane**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₁ I	[1] [2] [3]
Molecular Weight	268.18 g/mol	[2] [4]
CAS Number	64154-08-1	[1]
Appearance	Liquid	-
Boiling Point	132 °C at 2.0 kPa	-
Density	1.26 g/cm ³	-
IUPAC Name	2-iododecane	[1] [2]

Synthesis of 2-Iododecane

A common and effective method for the synthesis of **2-Iododecane** is through the iodination of the corresponding alcohol, 2-decanol. The use of triphenylphosphine and iodine provides a mild and efficient route to the desired alkyl iodide.

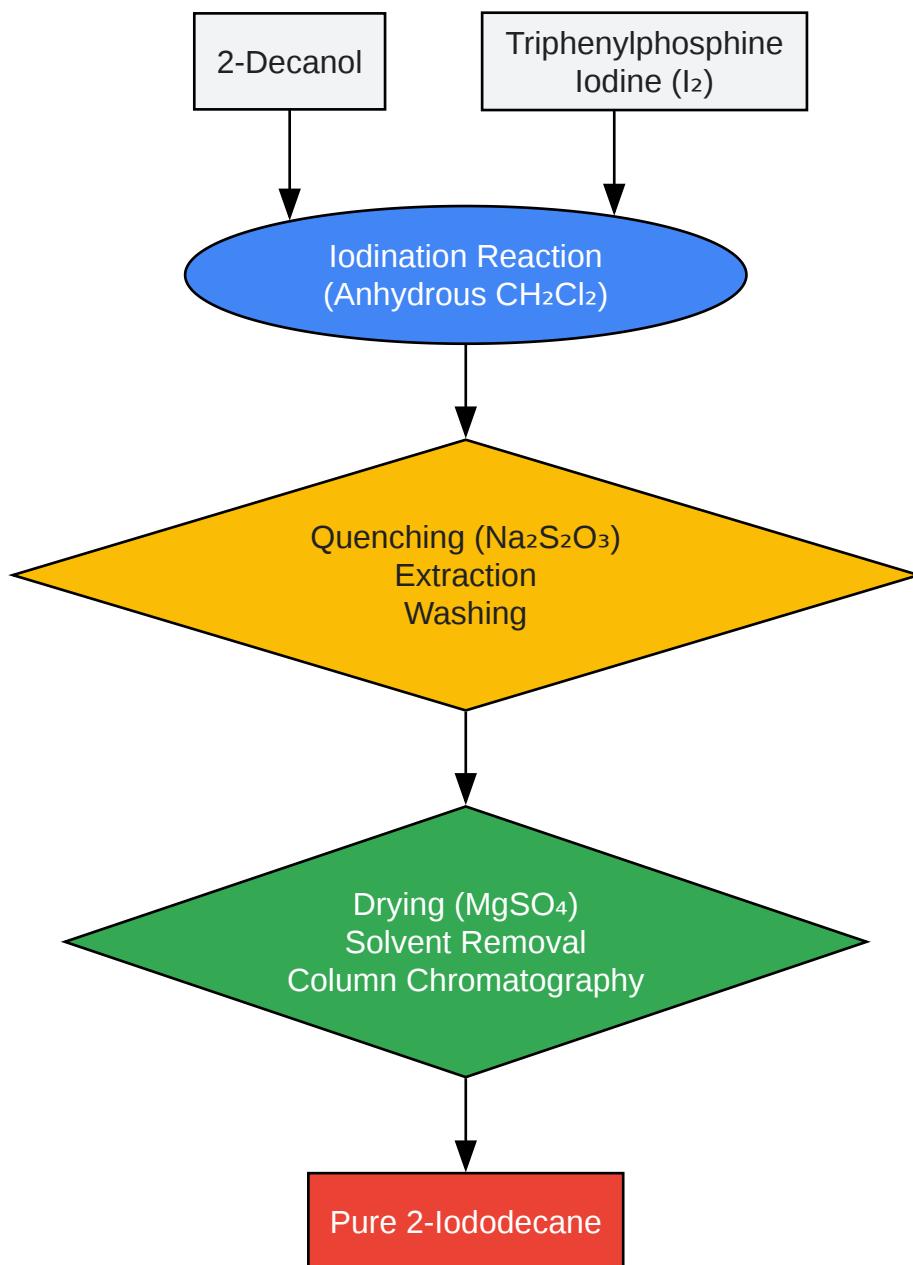
Experimental Protocol: Iodination of 2-Decanol

Materials:

- 2-Decanol
- Triphenylphosphine (PPh₃)
- Iodine (I₂)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- To the stirred solution, add iodine (1.2 equivalents) portion-wise. The reaction is exothermic, and the solution will turn dark brown. Stir for 15-20 minutes to form the triphenylphosphine-iodine adduct.
- Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine, at which point the brown color will dissipate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent, such as hexanes, to yield pure **2-Iododecane**.



[Click to download full resolution via product page](#)

Synthetic pathway for **2-Iododecane** from 2-Decanol.

Key Reactions of 2-Iododecane

2-Iododecane is a valuable precursor for a variety of functionalized decane derivatives, which have potential applications in drug development and as probes for biological signaling pathways.

Nucleophilic Substitution Reactions

The carbon-iodine bond in **2-Iododecane** is susceptible to cleavage by nucleophiles, allowing for the introduction of various functional groups.

Materials:

- **2-Iododecane**
- Sodium azide (NaN₃)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- To a solution of **2-Iododecane** (1.0 equivalent) in anhydrous DMF, add sodium azide (2.0 equivalents).
- Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.
- Monitor the reaction's progress by TLC.
- Upon completion, cool the mixture to room temperature and add water.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 2-azidodecane.

Grignard Reagent Formation and Reaction

2-Iododecane can be converted into a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.

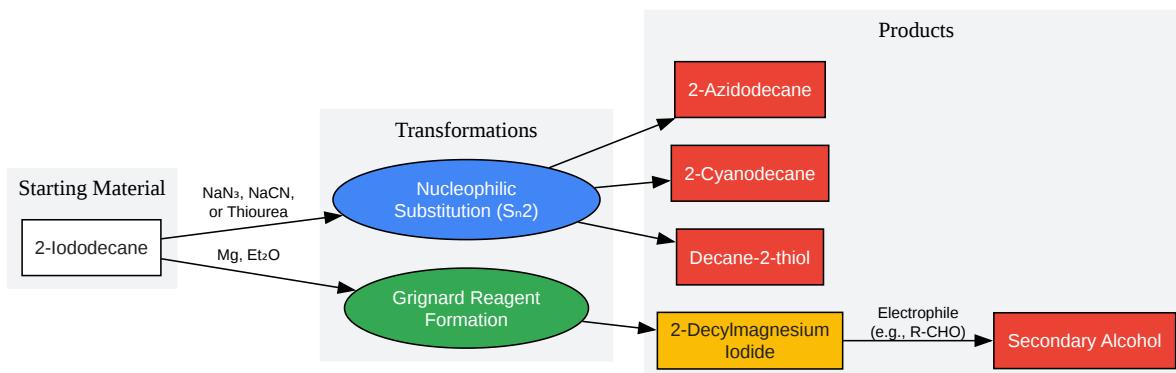
Materials:

- **2-Iododecane**
- Magnesium turnings
- Anhydrous diethyl ether

- An aldehyde (e.g., benzaldehyde)
- Saturated aqueous ammonium chloride solution

Procedure:

- Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction.
- Add a solution of **2-Iododecane** (1.0 equivalent) in anhydrous diethyl ether dropwise. The reaction should begin spontaneously, evidenced by gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Cool the Grignard reagent in an ice bath and add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
- Stir the reaction at room temperature for 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over an anhydrous salt, and concentrate to obtain the crude secondary alcohol, which can be purified by column chromatography.



[Click to download full resolution via product page](#)

Key synthetic transformations of **2-Iododecane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b13031112#2-iododecane-molecular-weight-and-formula)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b13031112#2-iododecane-molecular-weight-and-formula)
- 3. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b13031112#2-iododecane-molecular-weight-and-formula)
- 4. Vinyl iodide functional group - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [A Technical Guide to 2-Iododecane: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13031112#2-iododecane-molecular-weight-and-formula\]](https://www.benchchem.com/product/b13031112#2-iododecane-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com